molecular formula C16H17NO3 B3037797 3-(Benzyloxy)-N-methoxy-N-methylbenzamide CAS No. 615558-47-9

3-(Benzyloxy)-N-methoxy-N-methylbenzamide

Cat. No. B3037797
CAS RN: 615558-47-9
M. Wt: 271.31 g/mol
InChI Key: CFCHGJIJMJDHLL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This could potentially apply to “3-(Benzyloxy)-N-methoxy-N-methylbenzamide”, but specific chemical reactions involving this compound are not detailed in the available literature.

Scientific Research Applications

Photochemical Synthesis

  • Synthesis of Narwedine-Type Enones : Irradiation of related compounds led to the synthesis of narwedine-type enones, important in chemical synthesis. This indicates a potential application in photochemical reactions and organic synthesis (Kametani et al., 1972).

Radiolabeling and Receptor Studies

  • Sigma-2 Receptor Probe : Certain benzamide analogues, closely related to 3-(Benzyloxy)-N-methoxy-N-methylbenzamide, have been radiolabeled and used to study sigma-2 receptors, which can be significant in neuropharmacology (Xu et al., 2005).

Crystal Structure Analysis

  • C–H···π Interactions in Structure : The study of 3,4,5-trimethoxy-N-p-tolylbenzamide, a related compound, revealed unique C–H···π interactions, suggesting implications for molecular design and analysis in crystallography (Saeed & Simpson, 2012).

Theoretical Conformational Studies

  • Neuroleptic Benzamide Drugs : Theoretical analysis of benzamide drugs, which include derivatives similar to 3-(Benzyloxy)-N-methoxy-N-methylbenzamide, provided insights into their conformational properties, relevant in understanding their pharmacological activity (van de Waterbeemd & Testa, 1983).

Enantioselective Synthesis

  • Synthesis of Insecticidal Metabolites : Enantioselective synthesis methods using related compounds have been employed to produce insecticidal metabolites, highlighting applications in agricultural chemistry (Mcnicholas et al., 1996).

PET Radiotracer Development

  • GlyT-2 Transporter Assessment : A novel analog of a similar compound was synthesized for use as a PET radioligand, aiding in the assessment of the GlyT-2 transporter, important in neurological studies (Tian et al., 2006).

Quantum Chemical Studies

  • Dimerization and Combustion Studies : Studies involving derivatives of benzamides provided insights into their dimerization and combustion, which could have implications in physical chemistry and material sciences (Sainsbury, 1975).

Antioxidant Properties

  • Benzamide Derivatives as Antioxidants : Research on N-arylbenzamides, related to 3-(Benzyloxy)-N-methoxy-N-methylbenzamide, showed promising antioxidant properties, suggesting potential applications in biochemistry and pharmacology (Perin et al., 2018).

properties

IUPAC Name

N-methoxy-N-methyl-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-17(19-2)16(18)14-9-6-10-15(11-14)20-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCHGJIJMJDHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-N-methoxy-N-methylbenzamide

Synthesis routes and methods

Procedure details

To a suspension of 136.8 g (0.60 mol) 3-benzyloxybenzoic acid in 1200 ml dichloromethane 60.6 g (0.6 mol) triethylamine was added at 10° C. A solution of 64.8 g (0.60 mol) ethyl chloroformiate in 100 ml dichloromethane was added over a period of 15 minutes keeping the temperature between 10° C. and 15° C. After stirring for 40 minutes and addition of 58.2 g (0.60 mol) N,O-dimethylhydroxylamine hydrochloride a solution of 60.6 g (0.60 mol) triethylamine was added over a period of 20 minutes at 10–15° C. After additional strirring for 30 minutes water was added and the organic layer dried over sodium sulphate. Fractionated distillation in vacuo yielded 131.9 g (81%) B1.
Quantity
136.8 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
58.2 g
Type
reactant
Reaction Step Two
Quantity
60.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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